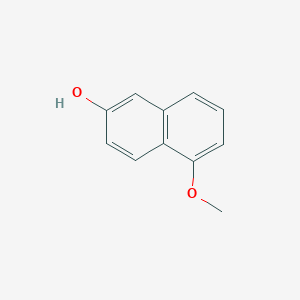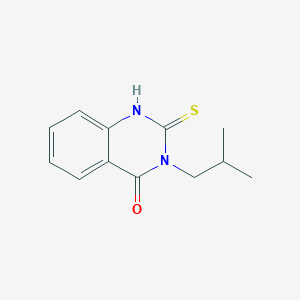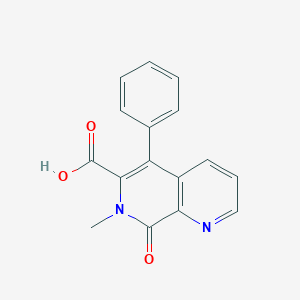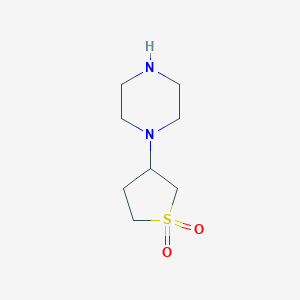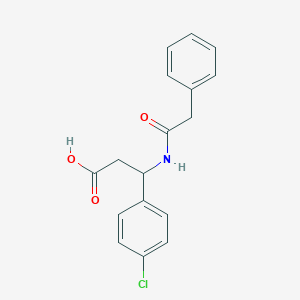
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid
説明
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid, also known as CPP, is a synthetic compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a derivative of fenoprofen, which is commonly used to treat pain and inflammation. CPP has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory diseases.
作用機序
The exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid is not fully understood, but it is believed to involve the inhibition of the COX-2 enzyme, which is responsible for the production of prostaglandins, mediators of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of various pro-inflammatory genes.
Biochemical and Physiological Effects
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been found to exert a range of biochemical and physiological effects, including the inhibition of leukocyte migration, the reduction of oxidative stress, and the modulation of the immune response. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to improve the microcirculation in inflamed tissues and to enhance tissue repair mechanisms.
実験室実験の利点と制限
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has several advantages for use in laboratory experiments, including its well-established anti-inflammatory and analgesic properties, its low toxicity, and its ease of synthesis. However, 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid also has several limitations, including its relatively low potency compared to other NSAIDs, its short half-life, and its poor solubility in water.
将来の方向性
There are several potential future directions for research on 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid. One area of interest is the development of more potent analogs of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid that could be used to treat a wider range of inflammatory diseases. Another area of research is the investigation of the potential use of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid and to identify its molecular targets.
科学的研究の応用
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has been extensively studied in various scientific fields, including pharmacology, biochemistry, and medicinal chemistry. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models of inflammation and pain. 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and to reduce the expression of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
特性
IUPAC Name |
3-(4-chlorophenyl)-3-[(2-phenylacetyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c18-14-8-6-13(7-9-14)15(11-17(21)22)19-16(20)10-12-4-2-1-3-5-12/h1-9,15H,10-11H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDVSHRTSIEYRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394997 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
CAS RN |
171002-19-0 | |
| Record name | 3-(4-Chlorophenyl)-3-(2-phenylacetamido)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

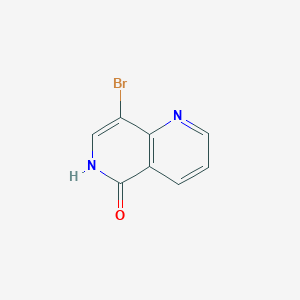
![4-Fluorobenzo[d]thiazole-2(3H)-thione](/img/structure/B169122.png)

![6-(Pyridin-3-yl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B169128.png)
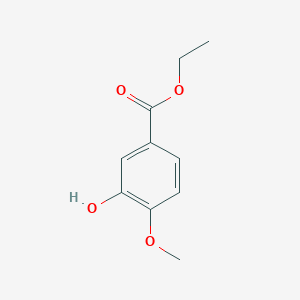
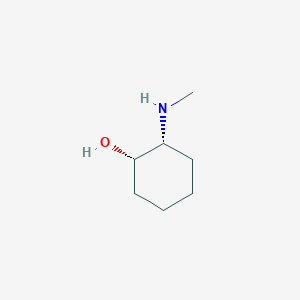
![5-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B169138.png)
